1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine is a complex organic compound that features a benzofuran moiety linked to a piperidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.
Attachment of the Piperidine Ring: The benzofuran derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the piperidine ring can produce various amine derivatives.
Scientific Research Applications
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-chloropiperidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-ethylpiperidine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)14-4-8-20(9-5-14)7-3-12-1-2-15-13(11-12)6-10-21-15/h1-2,11,14H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWKWRBNKKNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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